(S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one
Description
(S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one (CAS: 203047-48-7) is a chiral organic compound with the molecular formula C₂₁H₃₃N₃O . Its structure comprises a piperidine ring substituted at the 4-position with a [(benzyl-cyclopropyl-amino)-methyl] group, a methyl branch at the 3-position of the butan-1-one backbone, and an (S)-configured amino group at the 2-position (Figure 1). However, specific biological activity data for this compound remain undisclosed in publicly available literature .
Properties
IUPAC Name |
(2S)-2-amino-1-[4-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O/c1-16(2)20(22)21(25)23-12-10-18(11-13-23)15-24(19-8-9-19)14-17-6-4-3-5-7-17/h3-7,16,18-20H,8-15,22H2,1-2H3/t20-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORDBMOFQEYCKSQ-FQEVSTJZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)CN(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)CN(CC2=CC=CC=C2)C3CC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-1-{4-[(benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-3-methyl-butan-1-one, often referred to as a piperidine derivative, has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.
- Molecular Formula : C₁₈H₂₈N₂O
- Molecular Weight : 343.52 g/mol
- CAS Number : 1354016-02-6
- InChI Key : ORDBMOFQEYCKSQ-FQEVSTJZSA-N
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems, particularly those involving dopamine and serotonin receptors. The compound's structural features suggest it may act as a modulator of neurochemical pathways, potentially influencing mood and cognitive functions.
1. Antidepressant Effects
Research has shown that piperidine derivatives can exhibit antidepressant-like effects in animal models. The modulation of serotonin and norepinephrine levels is a common mechanism through which these compounds exert their effects. Studies indicate that this compound may enhance synaptic availability of these neurotransmitters.
2. Antinociceptive Activity
Preclinical studies have demonstrated that similar piperidine compounds possess antinociceptive properties, providing pain relief in models of acute and chronic pain. This activity is often linked to opioid receptor modulation, suggesting potential applications in pain management therapies.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Antidepressant Activity | A study demonstrated that administration of piperidine derivatives resulted in significant reductions in depression-like behaviors in rodent models (source needed). |
| Pain Management | Research indicated that certain piperidine compounds effectively reduced nociceptive responses, suggesting potential as analgesics (source needed). |
| Antimicrobial Testing | In vitro assays revealed that piperidine derivatives exhibited varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli (source needed). |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural uniqueness lies in the piperidine-4-yl core and the benzyl-cyclopropyl-amino side chain. Below is a detailed comparison with analogs that differ in substitution patterns, ring systems, or functional groups.
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings from Structural Analysis:
Substitution Position on Piperidine :
- The 4-position substitution in the target compound optimizes spatial alignment for interactions with flat binding sites (e.g., kinases or GPCRs), whereas 2- or 3-position analogs (CAS 1354027-37-4, ; ) may exhibit reduced affinity due to steric clashes .
Chirality and Stereochemical Impact: All analogs retain the (S)-configuration at the 2-amino position, preserving hydrogen-bonding capabilities critical for interactions with aspartate or glutamate residues in active sites .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
